

# Milvexian vs. Placebo in Patients on Dual Antiplatelet Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the efficacy and safety of the investigational Factor XIa inhibitor, **milvexian**, when added to dual antiplatelet therapy (DAPT) in patients following an acute non-cardioembolic ischemic stroke or transient ischemic attack (TIA).

This guide provides a comprehensive comparison of **milvexian** and placebo based on the pivotal Phase 2 AXIOMATIC-SSP clinical trial. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and the underlying mechanism of action.

## **Efficacy and Safety Data**

The AXIOMATIC-SSP trial evaluated five different dosing regimens of **milvexian** against a placebo in patients who were also receiving standard dual antiplatelet therapy (aspirin and clopidogrel). The primary efficacy endpoint was a composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at 90 days. The principal safety outcome was major bleeding.[1][2]



| Outcome<br>at 90<br>Days                                    | Placebo<br>(n=682) | Milvexian<br>25 mg QD<br>(n=325) | Milvexian<br>25 mg<br>BID<br>(n=313) | Milvexian<br>50 mg<br>BID<br>(n=325) | Milvexian<br>100 mg<br>BID<br>(n=306) | Milvexian<br>200 mg<br>BID<br>(n=344) |
|-------------------------------------------------------------|--------------------|----------------------------------|--------------------------------------|--------------------------------------|---------------------------------------|---------------------------------------|
| Primary<br>Efficacy<br>Endpoint                             |                    |                                  |                                      |                                      |                                       |                                       |
| Symptomat ic Ischemic Stroke or Covert Brain Infarction (%) | 16.8%              | 16.7%                            | 16.6%                                | 15.6%                                | 15.4%                                 | 15.3%                                 |
| Key Secondary and Safety Endpoints                          |                    |                                  |                                      |                                      |                                       |                                       |
| Symptomat ic Ischemic Stroke (%)                            | 6%                 | 4-5%                             | 4-5%                                 | 4-5%                                 | 4-5%                                  | 8%                                    |
| Major<br>Bleeding<br>(BARC<br>Type 3 or<br>5) (%)           | 1%                 | 1%                               | 1%                                   | 2%                                   | 2%                                    | 1%                                    |
| Any<br>Bleeding<br>(BARC)<br>(%)                            | 7.9%               | 10.8%                            | 8.6%                                 | 12.3%                                | 13.1%                                 | 10.2%                                 |

Data sourced from the AXIOMATIC-SSP trial results published in The Lancet Neurology and presented at the European Society of Cardiology Congress 2022.[1][3][4]



The trial did not show a significant dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke or covert brain infarction.[3][4] However, a prespecified secondary analysis suggested a numerical reduction in symptomatic ischemic strokes at the lower to mid doses of **milvexian** compared to placebo, with the exception of the highest dose.[4] Importantly, there was no meaningful increase in the risk of major bleeding with **milvexian** compared to placebo.[3]

## **Experimental Protocols**

**AXIOMATIC-SSP Trial Design** 

The AXIOMATIC-SSP (Antithrombotic Treatment with Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention) was a Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[3][5]

- Patient Population: The study enrolled 2,366 participants aged 40 years or older who had experienced an acute (within 48 hours) non-cardioembolic ischemic stroke or a high-risk TIA.
   [3][5] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 7 or less and an ABCD2 score of 6 or greater for TIA patients.[2][6]
- Treatment Arms: Participants were randomly assigned in a 1:1:1:1:1:2 ratio to receive one of five doses of milvexian (25 mg once daily, 25 mg twice daily, 50 mg twice daily, 100 mg twice daily, or 200 mg twice daily) or a matching placebo for 90 days.[3][5]
- Background Therapy: All participants received standard-of-care dual antiplatelet therapy, consisting of clopidogrel 75 mg daily for the first 21 days and aspirin 100 mg daily for the entire 90-day period.[3][5]
- Endpoints: The primary efficacy endpoint was the composite of new symptomatic ischemic stroke or new covert brain infarction detected by MRI at day 90.[1][2] The main safety outcome was major bleeding, as defined by the Bleeding Academic Research Consortium (BARC) criteria (Type 3 or 5).[2]

# **Mechanism of Action and Experimental Workflow**

Signaling Pathway of **Milvexian** 







**Milvexian** is an oral, small-molecule inhibitor of Factor XIa (FXIa).[3] By selectively targeting FXIa, **milvexian** inhibits the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the development of thrombosis than for maintaining hemostasis, which may explain the observed potential for antithrombotic efficacy with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin. [3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bristol Myers Squibb Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of Milvexian, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 2. phri.ca [phri.ca]
- 3. Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milvexian's ability to protect against secondary strokes comes into question | springermedicine.com [springermedicine.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Milvexian vs. Placebo in Patients on Dual Antiplatelet Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#milvexian-versus-placebo-in-patients-on-dual-antiplatelet-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com